RIPK2 Biochemical Potency Comparison
In direct head-to-head biochemical comparisons, OD38 demonstrates a RIPK2 IC50 of 14.1 nM, positioning it with intermediate potency between the more potent GSK583 (5 nM) and the less potent WEHI-345 (130 nM) [1]. This 14.1 nM value was derived from radiometric kinase assays using recombinantly expressed RIPK2 and a synthetic peptide substrate under standardized Nanocyclix® screening conditions [2].
| Evidence Dimension | Biochemical RIPK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.1 nM |
| Comparator Or Baseline | GSK583: 5 nM; WEHI-345: 130 nM; OD36: 5.3 nM |
| Quantified Difference | OD38 is 2.8× less potent than GSK583; 9.2× more potent than WEHI-345; 2.7× less potent than OD36 |
| Conditions | Radiometric kinase assay; recombinant RIPK2; synthetic substrate; Nanocyclix® screening conditions |
Why This Matters
This potency tiering enables researchers to select OD38 when intermediate RIPK2 inhibition is desired, avoiding the near-complete target saturation of GSK583 or the weaker engagement of WEHI-345.
- [1] PMC Table 1: Comparative Biochemical IC50 Values for RIPK2 Inhibitors. OD38 IC50 14.1 nM (Tigno-Aranjuez et al. 2014); GSK583 IC50 5 nM (Haile et al. 2016); WEHI-345 IC50 130 nM (Nachbur et al. 2015). View Source
- [2] Tigno-Aranjuez JT, Benderitter P, Rombouts F, et al. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. J Biol Chem. 2014;289(43):29651-29664. View Source
